3-(3-Methoxyphenyl)-1H-Pyrazole
Overview
Description
3-(3-Methoxyphenyl)-1H-Pyrazole: is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a methoxyphenyl group at the third position of the pyrazole ring imparts unique chemical and physical properties to this compound. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-1H-Pyrazole typically involves the reaction of 3-methoxyphenylhydrazine with a suitable α,β-unsaturated carbonyl compound. One common method is the cyclization of 3-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxyphenyl)-1H-Pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(3-hydroxyphenyl)-1H-pyrazole.
Reduction: The pyrazole ring can be reduced to form the corresponding dihydropyrazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 3-(3-Hydroxyphenyl)-1H-pyrazole.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-(3-Methoxyphenyl)-1H-Pyrazole is used as a building block in organic synthesis
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It can act as a ligand for various biological targets, making it a valuable tool in medicinal chemistry.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential. For example, some derivatives have been investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-1H-Pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The methoxy group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes such as cyclooxygenase (COX) or kinases.
Receptors: Binding to receptors such as G-protein-coupled receptors (GPCRs) or nuclear receptors.
Pathways: Modulation of signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-1H-Pyrazole: Similar structure but with the methoxy group at the para position.
3-(3-Hydroxyphenyl)-1H-Pyrazole: Hydroxy group instead of a methoxy group.
3-(3-Methoxyphenyl)-1H-Pyrazole-5-carboxylic acid: Additional carboxylic acid group at the 5-position.
Uniqueness: this compound is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the meta position can affect the electronic distribution in the molecule, leading to distinct properties compared to its analogs.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-3-8(7-9)10-5-6-11-12-10/h2-7H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZQIOZMPNVSII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371585 | |
Record name | 3-(3-Methoxyphenyl)-1H-Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144026-74-4 | |
Record name | 3-(3-Methoxyphenyl)-1H-Pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.